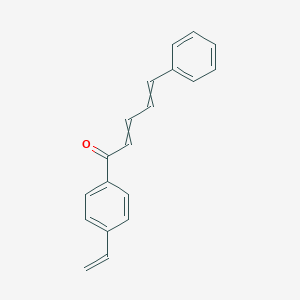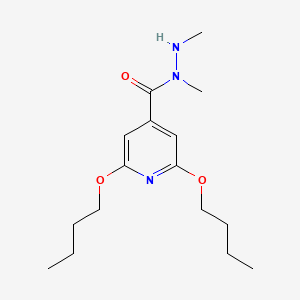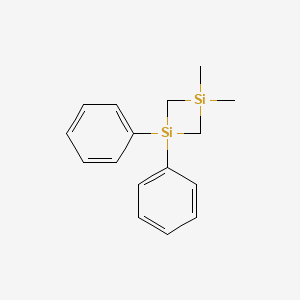
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane is an organosilicon compound characterized by the presence of silicon atoms in its structure
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane typically involves the reaction of silanes with appropriate reagents. One common method includes the reaction of dimethylchlorosilane with diphenylchlorosilane in the presence of a catalyst such as magnesium in tetrahydrofuran. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
Analyse Chemischer Reaktionen
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of silicon-phenyl bonds.
Common reagents and conditions used in these reactions include halogens (chlorine, bromine), hydrogen halides (HCl, HBr), and bases (sodium hydroxide, potassium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used, but often include silanol, siloxane, and substituted silane derivatives .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive agents.
Medicine: Research is ongoing into the use of organosilicon compounds in medical imaging and as therapeutic agents.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-3,3-diphenyl-1,3-disiletane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial in catalysis and materials science, where the compound’s ability to form stable bonds is exploited .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-3,3-diphenyl-1,3-disiletane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has similar structural features but differs in its reactivity and applications.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Another organosilicon compound with distinct properties and uses in catalysis and materials science.
The uniqueness of this compound lies in its specific reactivity and the stability of its silicon-containing bonds, making it valuable in various advanced applications.
Eigenschaften
CAS-Nummer |
57671-38-2 |
|---|---|
Molekularformel |
C16H20Si2 |
Molekulargewicht |
268.50 g/mol |
IUPAC-Name |
1,1-dimethyl-3,3-diphenyl-1,3-disiletane |
InChI |
InChI=1S/C16H20Si2/c1-17(2)13-18(14-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
DFVDOTBXTVFTGC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




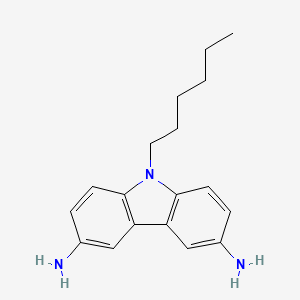
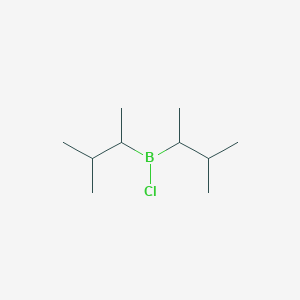
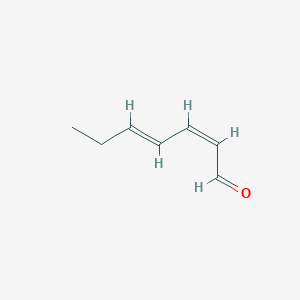
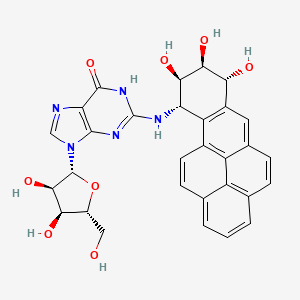
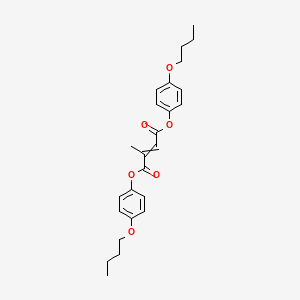
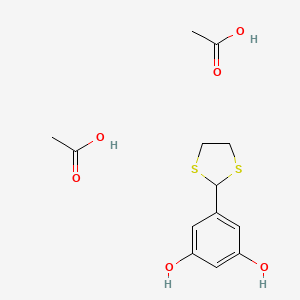
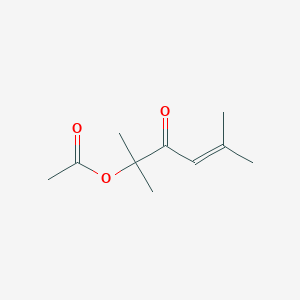

![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
